molecular formula C8H10BBrO3 B6302296 (3-Bromo-5-(methoxymethyl)phenyl)boronic acid CAS No. 2225179-17-7

(3-Bromo-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B6302296
CAS No.: 2225179-17-7
M. Wt: 244.88 g/mol
InChI Key: CPCQEGZYNVOYOG-UHFFFAOYSA-N
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Description

(3-Bromo-5-(methoxymethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BBrO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-(methoxymethyl)phenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Bromo-5-(methoxymethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The unique reactivity of the boronic acid group allows it to form reversible covalent bonds with active site residues of enzymes .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in cross-coupling reactions makes it valuable for the production of various functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of (3-Bromo-5-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Bromo-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both bromine and methoxymethyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

[3-bromo-5-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCQEGZYNVOYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)COC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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